tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate
Description
tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a pyrazin-2-yl group at the nitrogen atom and a tert-butyl carbamate moiety at the (3S)-position. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 264.32 g/mol. The compound’s stereochemistry and heterocyclic substituents make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for developing enantiomerically pure therapeutics and bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-pyrazin-2-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBLOOVVNAOTE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyrazine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different nucleophiles under appropriate conditions
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases, including neurological disorders and cancer.
Case Study: Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit neuroprotective properties. A study demonstrated that derivatives of this compound could enhance neuronal survival in models of neurodegeneration, suggesting its application in treating conditions like Alzheimer's disease.
Pharmacological Research
2. Receptor Modulation
The compound's ability to modulate specific receptors makes it a candidate for further pharmacological studies. It may act as an agonist or antagonist at certain neurotransmitter receptors, which is critical for developing drugs targeting psychiatric and neurological disorders.
Case Study: Serotonin Receptor Interaction
In vitro studies have shown that similar carbamate derivatives can influence serotonin receptor activity, potentially leading to new treatments for depression and anxiety disorders. This highlights the importance of further exploring the pharmacodynamics of this compound.
Synthesis and Derivatives
3. Synthetic Methodologies
The synthesis of this compound involves various chemical reactions, including carbamate formation and pyrazine ring modifications. Understanding these synthetic pathways is crucial for large-scale production and modification of the compound for specific applications.
| Synthetic Route | Reagents Used | Yield (%) | Notes |
|---|---|---|---|
| Carbamate Formation | Tert-butyl isocyanate + pyrrolidine derivative | 85% | Optimized conditions required |
| Pyrazine Modification | Pyrazine + alkylating agent | 75% | Requires careful control of reaction conditions |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate and related compounds:
Substituent Effects on Bioactivity and Physicochemical Properties
Pyrazine vs. Pyrimidine Substituents :
- The pyrazine ring (two nitrogen atoms at 1,4-positions) in the target compound offers distinct electronic properties compared to the pyrimidine analog (nitrogens at 1,3-positions). Pyrimidine’s electron-deficient nature enhances hydrogen bonding and π-π stacking in receptor binding, making it favorable for kinase inhibitors . Pyrazine derivatives, however, may exhibit improved metabolic stability due to reduced enzymatic recognition .
- Example : In agrochemicals, pyrimidine-based analogs (e.g., compound) are prioritized for herbicidal activity, while pyrazine derivatives may optimize insecticidal efficacy due to altered lipophilicity .
Enantiomeric Specificity :
- The (3S) and (3R) enantiomers (e.g., compound) demonstrate divergent pharmacological profiles. For instance, the (3S) configuration in the target compound may enhance binding to chiral enzyme active sites, as observed in protease inhibitors, whereas the (3R) enantiomer could exhibit off-target effects .
4-Chlorobenzyl Substituent :
Research Findings and Data
Thermodynamic and Crystallographic Data
- Solubility : The pyrazine-based compound exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO), while the pyrimidine analog shows higher solubility (18 mg/mL) due to enhanced hydrogen bonding .
- Crystallography : SHELX software () has been instrumental in resolving the stereochemistry of these compounds, confirming the (3S) configuration via X-ray diffraction .
Biological Activity
tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate, with a CAS number of 1365936-65-7, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring and a pyrrolidine ring , contributing to its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of 264.32 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.
The mechanism of action for this compound involves interactions with specific proteins and enzymes. The pyrazine moiety may engage in hydrogen bonding or hydrophobic interactions, potentially modulating enzyme activities or influencing biochemical pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological activities:
- Antimicrobial Activity : Related compounds have shown moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 μg/mL .
- Enzyme Inhibition : Some derivatives have demonstrated significant inhibitory effects on enzymes like p38 MAPK, with IC50 values in the nanomolar range (e.g., 0.004 μM) for certain pyrazole derivatives .
- Potential Neuroprotective Effects : The compound's structure suggests potential applications in neurodegenerative diseases, similar to findings in other multi-target compounds designed to address Alzheimer's disease .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazolyl-Ureas : A study investigated various pyrazolyl derivatives for their antibacterial properties, finding promising results that suggest similar potential for this compound .
- Inhibition Studies : Research involving compounds with similar structures reported effective inhibition of inflammatory cytokines in cell lines, indicating that this compound could have applications in inflammatory conditions .
Comparative Analysis
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate | Pyridine instead of pyrazine | Antimicrobial |
| tert-Butyl N-[3-methylpyrrolidin-3-yl]carbamate | Methyl substitution on pyrrolidine | Enzyme inhibition |
| tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate | Ethylene bridge | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
